molecular formula C9H9NO B12893183 5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde

5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12893183
M. Wt: 147.17 g/mol
InChI Key: NXHUAPUCITTYBZ-UHFFFAOYSA-N
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Description

5-Ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: is a chemical compound with the molecular formula C9H13NO It belongs to the class of pyrrole derivatives and contains both an aldehyde group and an ethynyl (triple bond) moiety

Preparation Methods

Synthetic Routes::

    De Novo Synthesis:
    • One synthetic route involves the condensation of 3,4-dimethylpyrrole with propargyl bromide, followed by oxidation of the resulting alcohol to yield the aldehyde.
    • The reaction proceeds as follows:

      3,4-dimethylpyrrole+Propargyl bromide5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde\text{3,4-dimethylpyrrole} + \text{Propargyl bromide} \rightarrow \text{this compound} 3,4-dimethylpyrrole+Propargyl bromide→this compound

Industrial Production Methods::
  • While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The aldehyde group can undergo oxidation reactions, yielding carboxylic acids or other functional groups.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the aldehyde can lead to the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products::
  • Oxidation: Carboxylic acids or their derivatives.
  • Substitution: Various substituted derivatives of the aldehyde.
  • Reduction: The corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activity due to its unique structure.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Limited industrial applications, but its reactivity makes it valuable in custom synthesis.

Mechanism of Action

  • The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymatic processes due to its functional groups.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H9NO/c1-4-8-6(2)7(3)9(5-11)10-8/h1,5,10H,2-3H3

InChI Key

NXHUAPUCITTYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C#C)C=O

Origin of Product

United States

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